N-(4-chlorobenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)thiazole-5-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . It has a monoclinic structure and contains distinct structural features of c-Met inhibitors .
Synthesis Analysis
The compound can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The compound has a C, H and N analysis and the structure was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The compound has shown to undergo a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a correspondent compound .Physical and Chemical Properties Analysis
The compound has a theoretical composition of C, 43.65; H, 2.59; N, 11.98 . The actual composition found was C, 42.35; H, 2.36; N, 11.67 .Scientific Research Applications
Synthesis and Characterization
Novel Arylazothiazole Derivatives Synthesis
Research has demonstrated the synthesis of novel heterocyclic aryl monoazo organic compounds, including various thiazole derivatives. These compounds are synthesized using a condensation reaction involving different 2-(N-chloroacetyl)-5-arylazo-thiazole derivatives, showcasing the chemical versatility and potential for structural modification of thiazole-based compounds (Khalifa et al., 2015).
Biological Activities
Antioxidant, Antitumor, and Antimicrobial Activities
The synthesized thiazole derivatives have been applied for dyeing polyester fabrics, but more importantly, they exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line (EACC), and antimicrobial activity against various pathogenic bacteria and fungi. This suggests their potential application in developing sterile and/or biologically active fabrics for various life applications, highlighting the biomedical significance of thiazole derivatives (Khalifa et al., 2015).
Antimicrobial and Antituberculosis Activity
Antibacterial Activity of Oxadiazole Thioether Derivatives
Research on 1,3,4-oxadiazole thioether derivatives containing thiazole moieties has shown good antibacterial activities, with certain compounds demonstrating superior inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo) compared to commercial agents. This indicates the potential of thiazole derivatives in agricultural and antimicrobial applications (Song et al., 2017).
Antituberculosis Activity of Imidazopyridine Carboxamide Derivatives
A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives demonstrated moderate to good antituberculosis activity, highlighting the potential therapeutic applications of thiazole and related heterocyclic compounds in combating tuberculosis (Jadhav et al., 2016).
Mechanism of Action
Target of Action
The compound, also known as N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide, has been found to exhibit antibacterial activity . The primary targets of this compound are likely to be bacterial cells, particularly both Gram-negative and Gram-positive bacteria .
Mode of Action
It has been suggested that the compound may work in conjunction with a cell-penetrating peptide, octaarginine, to exert its antibacterial effects . This complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound may interfere with these pathways, thereby inhibiting bacterial growth and survival .
Result of Action
The compound exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It has been found to display low minimum inhibitory concentration (MIC) values against S. aureus and A. xylosoxidans , indicating its strong antibacterial potency.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as the cell-penetrating peptide octaarginine, can enhance its antibacterial activity . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c1-11-17(26-12(2)22-11)18(25)24(10-13-6-3-4-9-21-13)19-23-16-14(20)7-5-8-15(16)27-19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGSYDHMFJZECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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